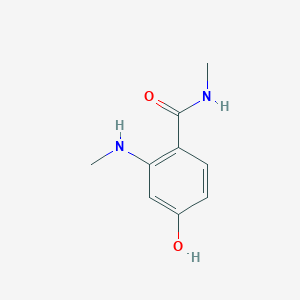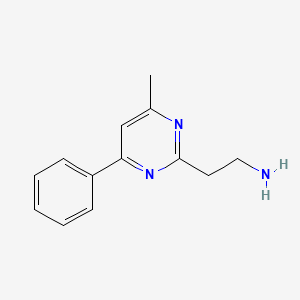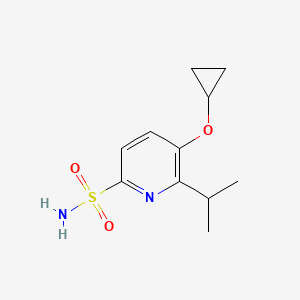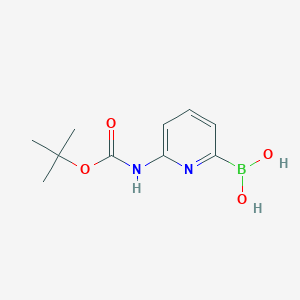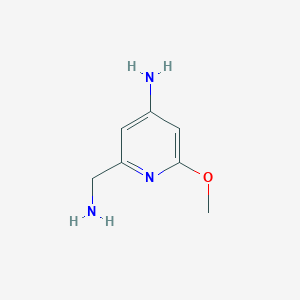
N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide is a complex organic compound with the molecular formula C14H23NO3S This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a cyclohexa-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the cyclohexa-1,3-diene ring, followed by the introduction of the tert-butyl and cyclopropoxy groups through substitution reactions. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexa-1,3-diene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(5-Tert-butyl-3-isoxazolyl)cyclopropanecarboxamide: Similar in structure but with an isoxazole ring instead of a cyclohexa-1,3-diene ring.
tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate: Contains a tert-butyl group and a cyclobutyl ring but differs in the functional groups attached.
Uniqueness: N-(5-Tert-butyl-3-cyclopropoxycyclohexa-1,3-dienyl)methanesulfonamide is unique due to its combination of functional groups and the presence of a cyclohexa-1,3-diene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C14H23NO3S |
|---|---|
Peso molecular |
285.40 g/mol |
Nombre IUPAC |
N-(5-tert-butyl-3-cyclopropyloxycyclohexa-1,3-dien-1-yl)methanesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-14(2,3)10-7-11(15-19(4,16)17)9-13(8-10)18-12-5-6-12/h8-10,12,15H,5-7H2,1-4H3 |
Clave InChI |
ZKUVMTRLLOTLRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



